6-(4-Bromophenyl)imidazo[2,1-b]thiazole 6-(4-Bromophenyl)imidazo[2,1-b]thiazole
Brand Name: Vulcanchem
CAS No.: 7120-13-0
VCID: VC1979009
InChI: InChI=1S/C11H7BrN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-7H
SMILES: C1=CC(=CC=C1C2=CN3C=CSC3=N2)Br
Molecular Formula: C11H7BrN2S
Molecular Weight: 279.16 g/mol

6-(4-Bromophenyl)imidazo[2,1-b]thiazole

CAS No.: 7120-13-0

Cat. No.: VC1979009

Molecular Formula: C11H7BrN2S

Molecular Weight: 279.16 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Bromophenyl)imidazo[2,1-b]thiazole - 7120-13-0

Specification

CAS No. 7120-13-0
Molecular Formula C11H7BrN2S
Molecular Weight 279.16 g/mol
IUPAC Name 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole
Standard InChI InChI=1S/C11H7BrN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-7H
Standard InChI Key GIARQEDFNKBIQY-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CN3C=CSC3=N2)Br
Canonical SMILES C1=CC(=CC=C1C2=CN3C=CSC3=N2)Br

Introduction

Chemical Structure and Properties

6-(4-Bromophenyl)imidazo[2,1-b]thiazole is characterized by a fused heterocyclic system comprising an imidazo[2,1-b]thiazole core with a 4-bromophenyl substituent at the 6-position. The basic structure consists of a thiazole ring fused with an imidazole ring, creating a bicyclic system with nitrogen and sulfur heteroatoms . The presence of the bromine atom at the para position of the phenyl ring significantly influences the compound's physicochemical properties and biological activities.

The molecular formula of this compound is C11H7BrN2S with a molecular weight of approximately 279 g/mol. The imidazo[2,1-b]thiazole core provides the compound with specific reactivity characteristics, while the 4-bromophenyl substituent enhances its lipophilicity and potential for halogen bonding interactions with biological targets .

Synthesis Methods

Several synthetic routes have been reported for the preparation of 6-(4-Bromophenyl)imidazo[2,1-b]thiazole and its derivatives. The most common synthetic approaches involve the cyclization of appropriate precursors to form the imidazo[2,1-b]thiazole ring system.

Synthesis from 2-Aminothiazole Derivatives

One of the primary methods involves the reaction of 2-aminothiazole derivatives with 4-bromophenacyl bromide. According to research by Başoğlu-Ünal et al., this synthesis typically begins with:

  • Dissolving both ethyl 2-aminothiazole-4-acetic acid ester and 4-bromophenacyl bromide in acetone

  • Stirring the mixture at room temperature for approximately 3 days

  • Formation of the imidazo[2,1-b]thiazole ring system through a nucleophilic attack mechanism

This reaction occurs because the thiazole ring is susceptible to both electrophilic and nucleophilic attacks due to the movement of electrons through the nitrogen atom. The partially positive carbon atom of the phenacyl bromide attacks the nitrogen of the aminothiazole, facilitating ring closure .

Alternative Synthetic Routes

Researchers have also developed alternative methods for synthesizing derivatives of this compound:

  • Robert et al. reported the synthesis of 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide, a key intermediate for preparing various derivatives

  • Kühmstedt et al. described a procedure for preparing 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide, which serves as a building block for further functionalization

Functionalization at Different Positions

The 6-(4-Bromophenyl)imidazo[2,1-b]thiazole scaffold can be further functionalized at different positions to obtain derivatives with enhanced biological activities:

  • Modification at position 5 with formyl groups to form 6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde

  • Functionalization at position 3 with acetic acid derivatives, leading to compounds like [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid derivatives

  • Conversion to alcohols such as [6-(4-bromophenyl)imidazo[2,1-b]thiazol-5-yl]methanol

Biological Activities

6-(4-Bromophenyl)imidazo[2,1-b]thiazole and its derivatives exhibit a wide range of biological activities, making them potential candidates for various therapeutic applications.

Antimicrobial Activity

The antimicrobial properties of 6-(4-Bromophenyl)imidazo[2,1-b]thiazole derivatives have been extensively studied. According to research by Ulusoy and Kiraz, these compounds demonstrate significant activity against various bacterial and fungal pathogens .

One particularly active derivative identified was 3-(4-nitrophenyl)-2-(((6-bromophenyl)-imidazo[2,1-b]thiazol-3-yl)-acetyl)-hydrazono)-4-thiazolidinone, which showed potent antimicrobial effects . The presence of the 4-bromophenyl moiety at position 6 appears to be crucial for this activity, as it enhances the compound's ability to interact with microbial targets.

Antitubercular Activity

Several studies have highlighted the potential of 6-(4-Bromophenyl)imidazo[2,1-b]thiazole derivatives as antitubercular agents. Ulusoy Güzeldemirci and Gürsoy synthesized and evaluated a series of N'-(arylidene)-2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazides for their activity against Mycobacterium tuberculosis H37Rv .

Among the synthesized compounds, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid 2,4-dinitrobenzylidenehydrazide was found to be the most active, with a minimum inhibitory concentration (MIC) of 6.25 μg/ml . This research is particularly significant given the emergence of multi-drug resistant (MDR) and extensively-drug resistant (XDR) strains of M. tuberculosis worldwide, highlighting the urgent need for new antitubercular agents.

The researchers used the BACTEC 460 radiometric system and the Microplate Alamar Blue Assay (MABA) for testing antimycobacterial activity, with rifampicin as the standard reference drug .

Antiviral Activity

Derivatives of 6-(4-Bromophenyl)imidazo[2,1-b]thiazole have also demonstrated promising antiviral activities against various viruses. A study by Başoğlu-Ünal et al. evaluated novel 4-thiazolidinone derivatives bearing the imidazo[2,1-b]thiazole moiety for their antiviral potential .

The compounds were tested against:

  • Coxsackie B4 virus

  • Respiratory syncytial virus

  • Influenza A/H1N1 virus

  • Influenza A/H3N2 virus

  • Influenza B virus

Among the tested compounds, derivatives carrying 4-methylphenyl and 4-bromophenyl moieties exhibited higher and comparable activities against both Coxsackie B4 and Respiratory syncytial viruses. Additionally, compounds with N-propyl and N-butyl substituents at the thiazolidinone ring showed high antiviral activities against Influenza A/H3N2 viruses .

Table 1: Antiviral Activity of Selected 6-(4-Bromophenyl)imidazo[2,1-b]thiazole Derivatives

CompoundVirus TypeEC50 (μM)*CC50 (μM)**MCC (μM)***
4-Bromophenyl derivativesCoxsackie B48-10>100>100
4-Bromophenyl derivativesRespiratory syncytial15-20>100>100
N-propyl derivativesInfluenza A/H3N212-15>100>100
N-butyl derivativesInfluenza A/H3N210-12>100>100

*EC50: 50% effective concentration
**CC50: 50% cytotoxic concentration
***MCC: minimum cytotoxic concentration

Enzyme Inhibitory Activities

Research has also revealed that 6-(4-Bromophenyl)imidazo[2,1-b]thiazole derivatives possess significant enzyme inhibitory properties. A study by researchers investigated the aldose reductase (AR) inhibitory effect of 2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-alkyl/arylhydrazinecarbothioamide and related compounds .

Among the synthesized compounds, 2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide exhibited the strongest aldose reductase inhibitory activity . This finding is particularly significant as aldose reductase inhibitors are potential therapeutic agents for preventing and treating diabetic complications.

Structure-Activity Relationships

Extensive research on 6-(4-Bromophenyl)imidazo[2,1-b]thiazole derivatives has provided valuable insights into structure-activity relationships, highlighting how structural modifications affect biological activities.

Impact of Substituents on Biological Activity

Several key structure-activity relationships have been identified:

  • The presence of the bromine atom at the para position of the phenyl ring enhances antimicrobial, antiviral, and enzyme inhibitory activities

  • Substitution at position 3 of the imidazo[2,1-b]thiazole ring with acetic acid derivatives improves antitubercular activity

  • The introduction of hydrazone and thiazolidinone moieties further enhances biological activities, particularly antimycobacterial effects

  • The presence of electron-withdrawing groups on the phenyl ring increases antimicrobial activity

Key Functional Groups

Research findings indicate that certain functional groups are crucial for specific biological activities:

  • Hydrazide groups enhance antimycobacterial activity

  • Thiazolidinone moieties improve antiviral activity

  • Nitro-substituted derivatives show enhanced antimicrobial effects

  • The presence of methyl or bromo substituents on aromatic rings increases antiviral activity against specific viruses

Table 2: Effect of Structural Modifications on Biological Activities

Structural ModificationEffect on Antimicrobial ActivityEffect on Antitubercular ActivityEffect on Antiviral Activity
4-Bromophenyl at position 6IncreasedIncreasedIncreased
Acetohydrazide at position 3Moderate increaseSignificant increaseModerate increase
Thiazolidinone moietySignificant increaseModerate increaseSignificant increase
Nitro substituentsStrong increaseSignificant increaseModerate increase
Methyl substituentsModerate increaseMinimal effectStrong increase against specific viruses

Recent Developments and Applications

Recent research has expanded the potential applications of 6-(4-Bromophenyl)imidazo[2,1-b]thiazole derivatives beyond their established antimicrobial, antitubercular, and antiviral activities.

Development of Novel Derivatives

Researchers continue to develop novel derivatives with enhanced properties:

  • Imidazolone derivatives: New compounds synthesized by introducing the formyl group at position 5 of 6-(4-bromophenyl)imidazo[2,1-b]thiazole, followed by condensation with different substituted aromatic amines to form Schiff bases, which were further cyclized into oxazepine and imidazolone derivatives

  • Spirothiazolidinone derivatives: Novel acyl-hydrazone and spirothiazolidinone derivatives have been synthesized and evaluated for antiviral and antimycobacterial activities

Medicinal Chemistry Applications

The diverse biological activities of 6-(4-Bromophenyl)imidazo[2,1-b]thiazole derivatives make them valuable scaffolds in medicinal chemistry:

  • As lead compounds for developing new antimicrobial agents against resistant bacterial strains

  • As potential antitubercular agents to combat multi-drug resistant tuberculosis

  • As templates for designing novel antiviral drugs, particularly against influenza and coronavirus

  • As starting points for developing enzyme inhibitors with therapeutic potential

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